molecular formula C11H16INO B8313297 3-Tert-butyl-5-iodo-4-methoxyaniline

3-Tert-butyl-5-iodo-4-methoxyaniline

Cat. No.: B8313297
M. Wt: 305.15 g/mol
InChI Key: FKAZROUMOABXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-iodo-4-methoxyaniline is a substituted aniline derivative featuring a tert-butyl group at position 3, an iodine atom at position 5, and a methoxy group at position 4 of the aromatic ring. This compound is structurally characterized by its electron-donating substituents (methoxy and tert-butyl) and a halogen (iodine), which influence its electronic, steric, and reactive properties. The iodine substituent, in particular, positions it as a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties .

Properties

Molecular Formula

C11H16INO

Molecular Weight

305.15 g/mol

IUPAC Name

3-tert-butyl-5-iodo-4-methoxyaniline

InChI

InChI=1S/C11H16INO/c1-11(2,3)8-5-7(13)6-9(12)10(8)14-4/h5-6H,13H2,1-4H3

InChI Key

FKAZROUMOABXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)N)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-tert-butyl-5-iodo-4-methoxyaniline and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications Safety Considerations
This compound C₁₁H₁₆INO 305.16 3-tert-butyl, 4-methoxy, 5-iodo Potential pharmaceutical intermediate; iodine enables cross-coupling Likely requires protective handling (inferred from bromo analog)
2-Bromo-4-(tert-butyl)-5-methoxyaniline C₁₁H₁₅BrNO 257.15 2-bromo, 4-tert-butyl, 5-methoxy Laboratory reagent (95% purity) Immediate decontamination advised
5-(tert-Butyl)-2-methoxyaniline C₁₁H₁₇NO 179.26 2-methoxy, 5-tert-butyl Organic synthesis intermediate Standard aniline precautions (toxic)
3-Tert-butyl-4-iodo-5-phenylisoxazole C₁₃H₁₄INO 327.16 3-tert-butyl, 4-iodo, 5-phenyl (isoxazole core) Isoxazole derivatives in drug design Data not available
Key Observations:
  • Halogen Effects : The iodine substituent in the target compound increases molar mass and lipophilicity compared to the brominated analog. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance its reactivity in substitution reactions .
  • In contrast, the bromo analog’s substituents (positions 2, 4, 5) may lead to different electronic effects (e.g., para-directing vs. meta-directing groups) .
  • Core Structure : The isoxazole analog () diverges entirely from the aniline backbone, highlighting the importance of heterocyclic cores in medicinal chemistry for modulating bioavailability and target specificity .

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